4-(1H-Imidazol-1-yl)azepane dihydrochloride
CAS No.:
Cat. No.: VC13439211
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 4-imidazol-1-ylazepane |
| Standard InChI | InChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2 |
| Standard InChI Key | AFLJQIHZZGYIAK-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)N2C=CN=C2 |
| Canonical SMILES | C1CC(CCNC1)N2C=CN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₉H₁₅N₃·2HCl, with a molecular weight of 165.24 g/mol (free base) and 238.12 g/mol as the dihydrochloride salt. Key structural features include:
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Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Azepane ring: A seven-membered saturated amine ring that enhances conformational flexibility and solubility in aqueous media.
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Dihydrochloride salt: Improves stability and bioavailability by increasing water solubility.
The IUPAC name, 4-imidazol-1-ylazepane, reflects the substitution of the imidazole group at the fourth position of the azepane ring. The canonical SMILES representation is C1CC(CCNC1)N2C=CN=C2, highlighting the connectivity between the two rings.
Physicochemical Characteristics
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Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the dihydrochloride form.
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logP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The imidazole nitrogen has a pKa of ~6.9, allowing protonation under physiological conditions .
Synthesis and Optimization
Industrial Synthesis
The synthesis typically involves multi-step protocols to construct the azepane and imidazole rings sequentially :
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Azepane Formation: Cyclohexanone is subjected to reductive amination with ammonia under high pressure to yield azepane.
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Imidazole Introduction: The azepane intermediate undergoes nucleophilic substitution with 1H-imidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) .
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Key Advances:
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Continuous Flow Synthesis: Enhances yield (up to 85%) and reduces side reactions compared to batch processing.
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Green Chemistry: Solvent-free N-alkylation techniques minimize environmental impact .
Mechanism of Action
Enzyme Inhibition
The imidazole ring acts as a metal-chelating agent, binding to active-site zinc ions in enzymes like carbonic anhydrase (hCA I/II) and histone deacetylases (HDACs) . Computational docking studies suggest strong interactions with:
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EGFR (Epidermal Growth Factor Receptor): Binding affinity (ΔG) of -9.2 kcal/mol via hydrogen bonds with Thr790 and hydrophobic contacts with Leu844 .
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VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition constants (Ki) in the nanomolar range due to π-stacking with Phe1047 .
Receptor Modulation
The compound exhibits σ-1 receptor antagonism, as demonstrated in rodent models of neuropathic pain . By blocking σ-1 receptors, it potentiates opioid analgesia (e.g., loperamide) without inducing tolerance .
Biological Activities and Applications
Mechanistically, the compound disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis .
Anticancer Activity
Derivatives of 4-(1H-imidazol-1-yl)azepane show cytotoxicity against cancer cell lines:
These effects correlate with G2/M cell cycle arrest and suppression of STAT3/5 phosphorylation .
Neurological Applications
In vivo studies demonstrate antinociceptive effects in murine models of inflammatory pain. Co-administration with opioids (e.g., loperamide) reduces mechanical hyperalgesia by 40–60% .
Future Directions
Structural Optimization
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Azepane Modifications: Introducing fluorinated or methyl groups to enhance blood-brain barrier penetration .
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Imidazole Substitutions: Replacing the 1H-imidazole with 1,2,3-triazole to reduce CYP450 inhibition .
Clinical Translation
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